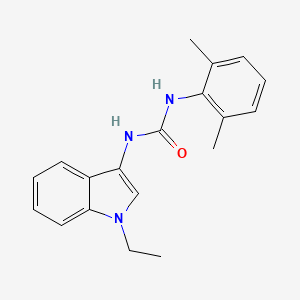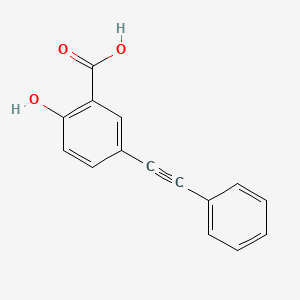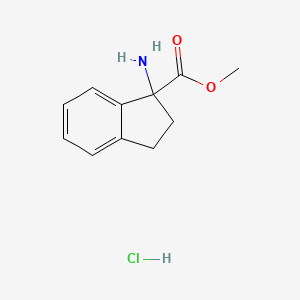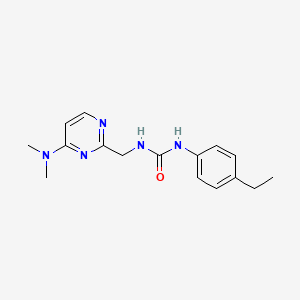
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, commonly known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. GSK-3β (Glycogen Synthase Kinase-3 beta) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder.
Wirkmechanismus
The GSK-3β inhibitor works by inhibiting the activity of GSK-3β, which is involved in various cellular processes. GSK-3β is a negative regulator of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival. The inhibition of GSK-3β leads to the activation of the Wnt signaling pathway, which has been shown to have therapeutic effects in several diseases.
Biochemical and Physiological Effects:
The GSK-3β inhibitor has been shown to have several biochemical and physiological effects. In Alzheimer's disease, the inhibition of GSK-3β has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmarks of the disease. In diabetes, the inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the inhibition of GSK-3β has been shown to induce apoptosis and inhibit tumor growth. In bipolar disorder, the inhibition of GSK-3β has been shown to regulate mood stabilizers.
Vorteile Und Einschränkungen Für Laborexperimente
The GSK-3β inhibitor has several advantages and limitations for lab experiments. The advantages include its specificity, potency, and ease of use. The limitations include its potential toxicity, stability, and solubility issues.
Zukünftige Richtungen
The GSK-3β inhibitor has several potential future directions. The future directions include the development of more potent and specific inhibitors, the identification of new therapeutic targets, and the optimization of dosing and administration regimens. Additionally, the GSK-3β inhibitor could be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 2,6-dimethylphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of 1H-indole-3-carboxylic acid. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
The GSK-3β inhibitor has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, the inhibition of GSK-3β has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmarks of the disease. In diabetes, the inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the inhibition of GSK-3β has been shown to induce apoptosis and inhibit tumor growth. In bipolar disorder, the inhibition of GSK-3β has been shown to regulate mood stabilizers.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-4-22-12-16(15-10-5-6-11-17(15)22)20-19(23)21-18-13(2)8-7-9-14(18)3/h5-12H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFCUDLGDNJQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2850030.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2850032.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2850038.png)



![Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate](/img/structure/B2850043.png)


